molecular formula C21H25Cl2NO3 B13750587 Acetic acid, 2-(4-(4-chlorobenzyl)phenoxy)-, 1-methyl-4-piperidyl ester, hydrochloride CAS No. 57081-55-7

Acetic acid, 2-(4-(4-chlorobenzyl)phenoxy)-, 1-methyl-4-piperidyl ester, hydrochloride

Cat. No.: B13750587
CAS No.: 57081-55-7
M. Wt: 410.3 g/mol
InChI Key: DAIHENKPNWXPEZ-UHFFFAOYSA-N
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Description

Acetic acid, 2-(4-(4-chlorobenzyl)phenoxy)-, 1-methyl-4-piperidyl ester, hydrochloride is a complex organic compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorobenzyl group, a phenoxy group, and a piperidyl ester, making it a subject of interest for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, 2-(4-(4-chlorobenzyl)phenoxy)-, 1-methyl-4-piperidyl ester, hydrochloride typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then subjected to esterification and chlorination reactions. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions and advanced equipment. The process involves continuous monitoring and adjustment of parameters such as temperature, pressure, and pH to maintain consistency and quality. The use of automated systems and high-throughput reactors enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, 2-(4-(4-chlorobenzyl)phenoxy)-, 1-methyl-4-piperidyl ester, hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced derivatives.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in various halogenated or alkylated derivatives.

Scientific Research Applications

Acetic acid, 2-(4-(4-chlorobenzyl)phenoxy)-, 1-methyl-4-piperidyl ester, hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a reference standard in analytical chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of acetic acid, 2-(4-(4-chlorobenzyl)phenoxy)-, 1-methyl-4-piperidyl ester, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Acetic acid, 2-(4-(4-chlorobenzyl)phenoxy)-, 1-methyl-4-piperidyl ester
  • Acetic acid, 2-(4-(4-chlorobenzyl)phenoxy)-, 1-methyl-4-piperidyl ester, hydrochloride

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

57081-55-7

Molecular Formula

C21H25Cl2NO3

Molecular Weight

410.3 g/mol

IUPAC Name

(1-methylpiperidin-1-ium-4-yl) 2-[4-[(4-chlorophenyl)methyl]phenoxy]acetate;chloride

InChI

InChI=1S/C21H24ClNO3.ClH/c1-23-12-10-20(11-13-23)26-21(24)15-25-19-8-4-17(5-9-19)14-16-2-6-18(22)7-3-16;/h2-9,20H,10-15H2,1H3;1H

InChI Key

DAIHENKPNWXPEZ-UHFFFAOYSA-N

Canonical SMILES

C[NH+]1CCC(CC1)OC(=O)COC2=CC=C(C=C2)CC3=CC=C(C=C3)Cl.[Cl-]

Origin of Product

United States

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